21-Desacetyl 21-O-Iodometyl Deflazacort
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Overview
Description
21-Desacetyl 21-O-Iodometyl Deflazacort is an impurity of Deflazacort, a systemic corticosteroid used to treat conditions such as rheumatoid arthritis and lupus. This compound has a molecular formula of C23H28INO5 and a molecular weight of 525.38. It is a derivative of Deflazacort, which is known for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
The synthesis of 21-Desacetyl 21-O-Iodometyl Deflazacort involves the deacetylation of Deflazacort at position 21, followed by iodination. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that Deflazacort itself is synthesized through derivatization of prednisolone .
Chemical Reactions Analysis
21-Desacetyl 21-O-Iodometyl Deflazacort can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols .
Scientific Research Applications
21-Desacetyl 21-O-Iodometyl Deflazacort has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical testing to detect, identify, and measure pharmaceutical impurities.
Biology: It is studied for its potential effects on biological systems, particularly in relation to its parent compound, Deflazacort.
Medicine: As an impurity of Deflazacort, it is relevant in the study of corticosteroid pharmacokinetics and pharmacodynamics.
Industry: It is used in the quality control and assurance processes during the manufacturing of Deflazacort.
Mechanism of Action
The mechanism of action of 21-Desacetyl 21-O-Iodometyl Deflazacort is closely related to that of Deflazacort. Deflazacort is a corticosteroid prodrug that is deacetylated to form the active metabolite, 21-desacetyl deflazacort . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
21-Desacetyl 21-O-Iodometyl Deflazacort can be compared to other corticosteroid derivatives, such as:
21-Desacetyl Deflazacort: This compound is the active metabolite of Deflazacort and has similar anti-inflammatory and immunosuppressive properties.
Prednisolone: A corticosteroid used to treat a variety of inflammatory and autoimmune conditions.
Cortisol: The main glucocorticoid produced by the adrenal cortex, involved in the regulation of carbohydrate metabolism and immune response.
The uniqueness of this compound lies in its specific structural modifications, which may influence its pharmacological properties and interactions with biological targets .
Properties
Molecular Formula |
C24H30INO5 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-[2-(iodomethoxy)acetyl]-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C24H30INO5/c1-13-26-24(19(29)11-30-12-25)20(31-13)9-17-16-5-4-14-8-15(27)6-7-22(14,2)21(16)18(28)10-23(17,24)3/h6-8,16-18,20-21,28H,4-5,9-12H2,1-3H3/t16-,17-,18-,20+,21+,22-,23-,24+/m0/s1 |
InChI Key |
HKLHYLUXJHEFLU-UZMCGFKISA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COCI |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COCI |
Origin of Product |
United States |
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